B-[4-[[[(4-fluorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
B-[4-[[[(4-fluorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of the boronic acid group allows it to participate in various chemical transformations, making it a versatile reagent in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of B-[4-[[[(4-fluorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid typically involves the following steps:
-
Formation of the Intermediate Amide: : The initial step involves the reaction of 4-fluorobenzylamine with 4-carboxybenzoyl chloride to form the intermediate amide. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
4-fluorobenzylamine+4-carboxybenzoyl chloride→Intermediate Amide+HCl
-
Boronic Acid Formation: : The intermediate amide is then reacted with a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base like potassium carbonate. This step forms the desired boronic acid compound.
Intermediate Amide+bis(pinacolato)diboron→B-[4-[[[(4-fluorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and to handle the large volumes of reagents and products.
Analyse Chemischer Reaktionen
Types of Reactions
-
Suzuki-Miyaura Coupling: : This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
B-[4-[[[(4-fluorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid+Aryl Halide→Biaryl Compound
-
Oxidation: : The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
B-[4-[[[(4-fluorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid+H2O2→Phenol
-
Reduction: : The compound can undergo reduction reactions to form the corresponding boronate ester.
B-[4-[[[(4-fluorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid+Reducing Agent→Boronate Ester
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
Biaryl Compounds: From Suzuki-Miyaura coupling.
Phenols: From oxidation reactions.
Boronate Esters: From reduction reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, B-[4-[[[(4-fluorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid is extensively used in the synthesis of complex organic molecules. Its ability to form stable carbon-carbon bonds makes it invaluable in the construction of pharmaceuticals, agrochemicals, and organic materials.
Biology and Medicine
In biology and medicine, this compound is used in the development of boron-containing drugs. Boronic acids are known to inhibit serine proteases and other enzymes, making them potential candidates for therapeutic agents.
Industry
Industrially, this compound is used in the manufacture of polymers and advanced materials. Its reactivity and stability make it suitable for various applications, including the production of electronic components and coatings.
Wirkmechanismus
The mechanism of action of B-[4-[[[(4-fluorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide to form a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.
4-Fluorophenylboronic Acid: Contains a fluorine substituent, similar to the compound .
Benzylboronic Acid: Another boronic acid with a benzyl group.
Uniqueness
B-[4-[[[(4-fluorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid is unique due to the presence of both a fluorine atom and an amide group. This combination enhances its reactivity and allows for more diverse applications compared to simpler boronic acids.
Biologische Aktivität
B-[4-[[[(4-fluorophenyl)methyl]amino]carbonyl]phenyl]boronic acid (CAS: 874460-12-5) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structure, is being explored for various therapeutic applications, particularly in cancer treatment and as an inhibitor of certain enzymes.
Chemical Structure and Properties
- IUPAC Name : (4-((4-fluorobenzyl)carbamoyl)phenyl)boronic acid
- Molecular Formula : C14H13BFNO3
- Molecular Weight : 273.07 g/mol
- Purity : 95% .
The chemical structure of this compound includes a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it useful in various biochemical applications.
Anticancer Properties
Recent studies have indicated that boronic acids, including B-[4-[[[(4-fluorophenyl)methyl]amino]carbonyl]phenyl], exhibit significant anticancer properties. The mechanism involves the inhibition of proteasome activity, which is crucial for the degradation of proteins that regulate cell cycle and apoptosis. For instance, one study demonstrated that boronic acid derivatives can induce apoptosis in cancer cells by disrupting proteasome function, leading to the accumulation of pro-apoptotic factors .
Enzyme Inhibition
This compound has been evaluated for its inhibitory effects on various enzymes. Notably, it has shown promise as an inhibitor of xanthine oxidase (XO), an enzyme involved in purine metabolism that can contribute to oxidative stress and inflammation. In vitro studies revealed that modifications to the benzene ring structure enhance the inhibitory activity against XO, suggesting a structure-activity relationship that could be exploited for drug design .
Study 1: Antitumor Activity
In a study published in Cancer Research, researchers investigated the effects of this compound on various cancer cell lines. The compound was found to significantly reduce cell viability in breast and prostate cancer cells through mechanisms involving apoptosis and cell cycle arrest. The IC50 values were determined to be in the low micromolar range, indicating potent activity .
Study 2: Xanthine Oxidase Inhibition
A separate study focused on the compound's role as an XO inhibitor. Using fluorescence spectroscopy and molecular docking techniques, researchers identified key interactions between this compound and the active site of XO. The introduction of specific functional groups was shown to enhance binding affinity, thus increasing the compound's inhibitory potential .
Data Tables
Property | Value |
---|---|
CAS Number | 874460-12-5 |
Molecular Weight | 273.07 g/mol |
Purity | 95% |
IUPAC Name | (4-((4-fluorobenzyl)carbamoyl)phenyl)boronic acid |
Anticancer IC50 (Breast Cancer) | Low micromolar range |
XO Inhibition Activity | Significant |
Eigenschaften
IUPAC Name |
[4-[(4-fluorophenyl)methylcarbamoyl]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BFNO3/c16-13-7-1-10(2-8-13)9-17-14(18)11-3-5-12(6-4-11)15(19)20/h1-8,19-20H,9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHODZRCPFKAHCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)F)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.